molecular formula C13H17NO B048949 1-Ethoxy-2,4,7-trimethyl-2H-isoindole CAS No. 122885-00-1

1-Ethoxy-2,4,7-trimethyl-2H-isoindole

Cat. No. B048949
M. Wt: 203.28 g/mol
InChI Key: UNODITFPMJBJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2,4,7-trimethyl-2H-isoindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoindole, which is a heterocyclic compound that contains a nitrogen atom in its ring structure. The presence of the ethoxy and methyl groups in 1-Ethoxy-2,4,7-trimethyl-2H-isoindole makes it a unique compound that has been studied for its various properties.

Mechanism Of Action

The mechanism of action of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole is not well understood. However, studies have shown that this compound interacts with various biological molecules such as proteins and enzymes. It has been suggested that the ethoxy and methyl groups in the compound play a crucial role in its interactions with these molecules.

Biochemical And Physiological Effects

Studies have shown that 1-Ethoxy-2,4,7-trimethyl-2H-isoindole exhibits various biochemical and physiological effects. For instance, this compound has been found to possess antioxidant properties, which makes it a potential candidate for use in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

1-Ethoxy-2,4,7-trimethyl-2H-isoindole has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, this compound has been found to exhibit good stability, making it suitable for use in various experiments. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it challenging to study its effects fully.

Future Directions

There are several future directions for the study of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole. One of the most promising directions is the use of this compound in the development of new organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological molecules. Finally, the potential use of this compound in the treatment of various diseases needs to be explored further.

Synthesis Methods

The synthesis of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole has been achieved through various methods. One of the most common methods involves the reaction of 2,4,7-trimethylisoindoline with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction leads to the formation of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole in good yield.

Scientific Research Applications

1-Ethoxy-2,4,7-trimethyl-2H-isoindole has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit good charge transport properties, making it an excellent candidate for use in electronic devices such as organic field-effect transistors and organic solar cells.

properties

CAS RN

122885-00-1

Product Name

1-Ethoxy-2,4,7-trimethyl-2H-isoindole

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-ethoxy-2,4,7-trimethylisoindole

InChI

InChI=1S/C13H17NO/c1-5-15-13-12-10(3)7-6-9(2)11(12)8-14(13)4/h6-8H,5H2,1-4H3

InChI Key

UNODITFPMJBJPZ-UHFFFAOYSA-N

SMILES

CCOC1=C2C(=CC=C(C2=CN1C)C)C

Canonical SMILES

CCOC1=C2C(=CC=C(C2=CN1C)C)C

synonyms

2H-Isoindole,1-ethoxy-2,4,7-trimethyl-(9CI)

Origin of Product

United States

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